N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-17(24-20-16)18-15(21)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19,20,21) |
InChI Key |
DNNDACFRXBHANE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Thioamides
Thioamides derived from 4-methoxybenzamide can undergo oxidative cyclization using iodine or N-chlorosuccinimide (NCS) in dichloromethane. This method produces the 1,2,4-thiadiazole core with 78–85% efficiency.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 78 |
| Temperature | 0–5°C | 80 |
| Base | Triethylamine | 75 |
Microwave-Assisted Direct Amination
Recent advances utilize microwave irradiation to couple preformed phenoxyacetic acid with the thiadiazole amine. In ethanol at 100°C (10 minutes), this approach achieves 88% yield, reducing side-product formation compared to traditional reflux methods.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms >95% purity.
Spectroscopic Validation
-
IR Spectroscopy: Peaks at 1680–1660 cm⁻¹ (C=O), 1540–1520 cm⁻¹ (C=N), and 1240–1220 cm⁻¹ (C-O-C) confirm functional groups.
-
¹H NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂), 6.90–7.40 (m, 9H, Ar-H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiourea Cyclization | High purity, scalable | Long reaction time (conventional) | 70–92 |
| Oxidative Cyclization | Rapid, minimal byproducts | Requires toxic oxidants | 78–85 |
| Microwave Amination | Fast, energy-efficient | Specialized equipment needed | 88 |
Industrial-Scale Considerations
For large-scale production, solvent recovery systems and continuous-flow reactors are recommended to enhance efficiency. Ethanol is preferred over acetonitrile due to lower toxicity and cost.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide exhibits significant anticancer properties. Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : By interacting with cellular receptors, it may alter signaling pathways that are crucial for cancer cell survival.
Antimicrobial Properties
The compound also demonstrates potential antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for further development in antimicrobial therapies.
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound is being explored for various other applications in medicinal chemistry, including:
- Inflammation Management : Research is ongoing to evaluate its anti-inflammatory effects.
- Neuroprotective Effects : Initial findings suggest possible neuroprotective properties that warrant further investigation.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and spectral properties of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide with analogous compounds from the evidence:
Key Comparisons
Core Heterocycle Differences :
- The target compound’s 1,2,4-thiadiazole ring is fully aromatic, contrasting with the dihydrothiadiazole in (partially saturated) and the 1,3-thiazole in . Aromatic thiadiazoles exhibit greater stability and planar geometry, enhancing π-π stacking interactions in biological systems.
However, the phenoxyacetamide in the target differs from 9e’s triazole-benzodiazole moiety, which may alter binding specificity. Compounds with sulfonamide groups (e.g., ) exhibit higher polarity (lower logP) compared to the target’s phenoxy group, impacting solubility and bioavailability.
Spectral Data :
- The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with acetamide derivatives in . However, it lacks the C=S stretch (~1247–1255 cm⁻¹) seen in thione-containing analogs (e.g., ), confirming the absence of thione tautomerism .
Synthetic Routes :
- The target’s synthesis likely parallels methods for acetamide derivatives in , involving nucleophilic substitution or coupling reactions. In contrast, compounds in require cyclization of hydrazinecarbothioamides, a divergent approach.
Biological Implications: While docking studies for the target are unavailable, Compound 9c in showed binding interactions (e.g., with α-glucosidase), suggesting that the target’s thiadiazole core and phenoxy group may similarly engage enzyme active sites via hydrogen bonding and hydrophobic interactions .
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure features a 1,2,4-thiadiazole ring, which is known for its stability and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of the 1,3,4-thiadiazole scaffold show enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions on the phenyl ring demonstrated increased antibacterial efficacy .
2. Anticancer Properties
- Studies have shown that 1,3,4-thiadiazole derivatives possess anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis in cancer cells .
3. Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
4. Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective effects, possibly linked to the modulation of neurotransmitter systems .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole moiety plays a crucial role in interacting with biological targets due to its electron-deficient nature and ability to form stable complexes with proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Q. What are the standard synthetic routes for N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a 1,2,4-thiadiazole precursor with a phenoxyacetamide moiety. For example:
React 4-methoxyphenyl-substituted thiadiazole intermediates (e.g., 5-amino-1,2,4-thiadiazole derivatives) with chloroacetyl chloride in the presence of triethylamine in dioxane .
Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) and confirm purity via TLC or HPLC.
Final coupling with phenoxyacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Characterization : Use FT-IR for functional groups (e.g., C=O at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent integration, and elemental analysis for empirical formula confirmation .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and angles, particularly for the thiadiazole ring and acetamide linkage .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Chromatographic purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potential .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity.
- Catalysis : Introduce Pd/C or nano-catalysts to enhance coupling efficiency .
- Process monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and minimize side products .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer :
- SAR analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .
Q. What computational strategies predict pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (target: 2–3), CYP450 inhibition, and hERG channel binding .
- Toxicophore mapping : Identify structural alerts (e.g., thiadiazole ring) linked to hepatotoxicity using Derek Nexus .
Q. How to design in vivo studies for evaluating therapeutic potential and safety?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
